O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine
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Overview
Description
O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine: is an organic compound with the molecular formula C5H11NO2. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a tetrahydro-2H-pyran ring. This compound is known for its applications in organic synthesis, particularly in the reduction of aldehydes and ketones to their corresponding alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine typically involves the reaction of O-benzylhydroxylamine with dihydropyran in the presence of a catalyst such as hydrogen and sodium hydroxide. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It is commonly used as a reducing agent to convert aldehydes and ketones to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various halides or acid chlorides under basic conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
Chemistry: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is used in organic synthesis for the reduction of aldehydes and ketones. It is also employed in the synthesis of various intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the mechanisms of enzyme-catalyzed reactions involving hydroxylamine derivatives. It is also used in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, including flavors, fragrances, and polymers .
Mechanism of Action
The mechanism of action of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new bonds and the reduction of functional groups. The compound can also form stable intermediates with metal catalysts, facilitating various catalytic processes .
Comparison with Similar Compounds
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydropyran-2-yl)hydroxylamine
- 2-(Aminooxy)tetrahydro-2H-pyran
Comparison: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and stability compared to other similar compounds. For example, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has a different position of substitution, which can lead to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
O-(oxan-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-5-2-1-3-7-4-5/h5H,1-4,6H2 |
InChI Key |
GNFPYJMGTRUNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)ON |
Origin of Product |
United States |
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